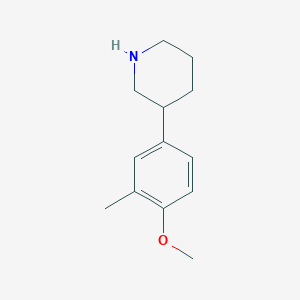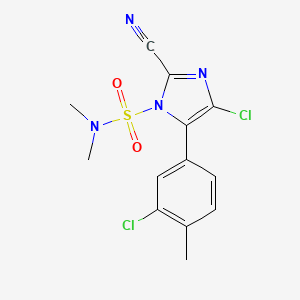
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves multiple steps. One common method starts with methylacetophenone as a raw material. The process includes oxidation using selenium dioxide to prepare an intermediate, followed by chlorination and reduction using thionyl chloride. The final step involves reacting the intermediate with N,N-dimethyl sulfonamide chloride to obtain the target compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethyl-1H-imidazole-1-sulfonamide include other chlorinated phenols and imidazole derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12Cl2N4O2S |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-chloro-5-(3-chloro-4-methylphenyl)-2-cyano-N,N-dimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C13H12Cl2N4O2S/c1-8-4-5-9(6-10(8)14)12-13(15)17-11(7-16)19(12)22(20,21)18(2)3/h4-6H,1-3H3 |
InChI Key |
DBRBNNYPRQIETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



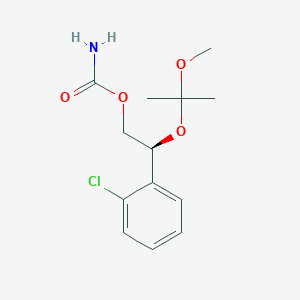
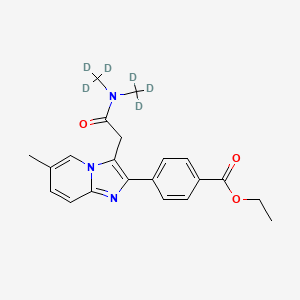
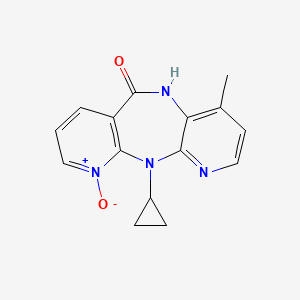
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
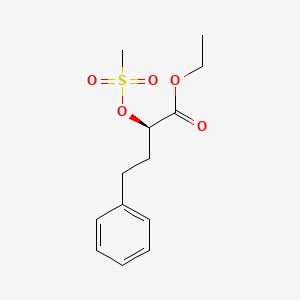
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
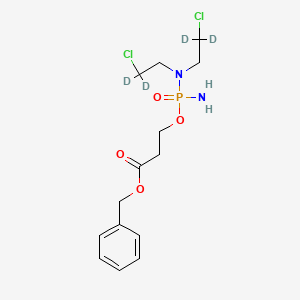
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
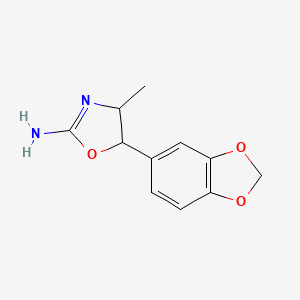
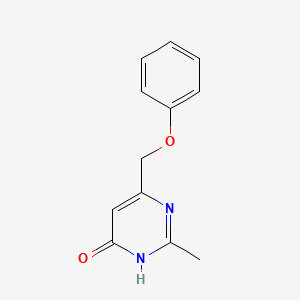
![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone](/img/structure/B13445006.png)
